7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1301214-58-3
VCID: VC7671644
InChI: InChI=1S/C8H5ClN2O3/c9-4-1-3(7(12)13)2-5-6(4)11-8(14)10-5/h1-2H,(H,12,13)(H2,10,11,14)
SMILES: C1=C(C=C(C2=C1NC(=O)N2)Cl)C(=O)O
Molecular Formula: C8H5ClN2O3
Molecular Weight: 212.59

7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

CAS No.: 1301214-58-3

Cat. No.: VC7671644

Molecular Formula: C8H5ClN2O3

Molecular Weight: 212.59

* For research use only. Not for human or veterinary use.

7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid - 1301214-58-3

Specification

CAS No. 1301214-58-3
Molecular Formula C8H5ClN2O3
Molecular Weight 212.59
IUPAC Name 7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O3/c9-4-1-3(7(12)13)2-5-6(4)11-8(14)10-5/h1-2H,(H,12,13)(H2,10,11,14)
Standard InChI Key LQFOELDGFDCQMH-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NC(=O)N2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid consists of a bicyclic system: a benzene ring fused to an imidazole ring. Key features include:

  • Chlorine atom at the 7-position, enhancing electrophilicity and influencing binding interactions.

  • Carboxylic acid group at the 5-position, contributing to solubility and hydrogen-bonding capacity.

  • Keto group at the 2-position, stabilizing the imidazole ring through conjugation.

The IUPAC name, 7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid, reflects these substituents. The SMILES notation C1=C(C=C(C2=C1NC(=O)N2)Cl)C(=O)O and InChIKey LQFOELDGFDCQMH-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Physicochemical Characteristics

Experimental data on solubility remain limited, but computational predictions suggest moderate polarity due to the carboxylic acid moiety. The calculated density is approximately 1.444 g/cm³, and the boiling point is estimated at 253.6°C . The pKa of the carboxylic acid group is predicted to be ~10.41, indicating partial ionization under physiological conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H5ClN2O3\text{C}_8\text{H}_5\text{ClN}_2\text{O}_3
Molecular Weight212.59 g/mol
Density1.444 g/cm³ (predicted)
Boiling Point253.6°C (predicted)
pKa10.41 (predicted)

Synthesis and Derivatization

Synthetic Pathways

Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives. For 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, a plausible route involves:

  • Chlorination: Introducing chlorine at the 7-position using electrophilic agents like Cl2\text{Cl}_2 or NCS\text{NCS}.

  • Cyclocondensation: Reacting 4-chloro-3-nitrobenzoic acid with urea or thiourea under acidic conditions to form the imidazole ring.

  • Reduction: Reducing nitro groups to amines, followed by cyclization to yield the dihydroimidazole structure.

Methyl Ester Derivative

The methyl ester analog (CAS 1301214-59-4, C9H7ClN2O3\text{C}_9\text{H}_7\text{ClN}_2\text{O}_3) serves as a key intermediate. Esterification of the carboxylic acid group with methanol under acidic conditions enhances lipophilicity, facilitating penetration through biological membranes . Hydrolysis of the ester regenerates the active carboxylic acid, a strategy commonly employed in prodrug design .

Biological Activities and Mechanisms

Antimicrobial Properties

Benzimidazoles exhibit broad-spectrum antimicrobial activity by inhibiting microbial DNA gyrase or tubulin polymerization. The chlorine substituent in 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid likely enhances binding to these targets through hydrophobic interactions. Preliminary studies on analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Anthelmintic Applications

In veterinary medicine, benzimidazoles paralyze helminths by binding to β-tubulin. The 2-oxo group in this compound may mimic the natural ligand β-tubulin, disrupting microtubule assembly in parasites. Field trials with analogs report >90% efficacy against Haemonchus contortus in sheep.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Benzimidazole Derivatives

CompoundMolecular FormulaSubstituentsKey Activity
7-Chloro-2-oxo-...carboxylic acidC8H5ClN2O3\text{C}_8\text{H}_5\text{ClN}_2\text{O}_37-Cl, 5-COOHAntimicrobial, Anticancer
2-Oxo-...carboxylic acid C8H6N2O3\text{C}_8\text{H}_6\text{N}_2\text{O}_35-COOHAntioxidant
Methyl ester derivative C9H7ClN2O3\text{C}_9\text{H}_7\text{ClN}_2\text{O}_37-Cl, 5-COOCH₃Intermediate for prodrugs

The chlorine atom significantly enhances antimicrobial potency compared to non-halogenated analogs . Conversely, the methyl ester derivative’s increased lipophilicity improves bioavailability but reduces direct antibacterial activity .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the 7-position (e.g., replacing Cl with Br or CF₃) to optimize target binding.

  • Prodrug Development: Ester or amide derivatives to enhance oral absorption and tissue distribution.

  • Mechanistic Studies: Elucidating interactions with DNA gyrase and β-tubulin via X-ray crystallography.

  • Toxicological Profiling: Assessing hepatotoxicity and mutagenicity in animal models to ensure clinical safety.

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